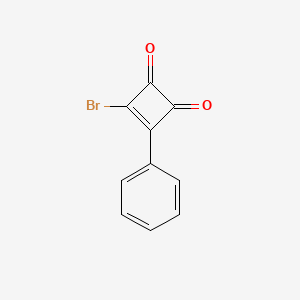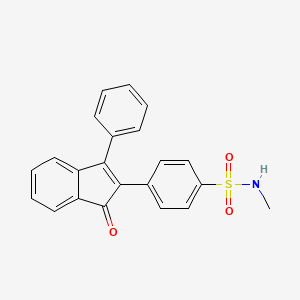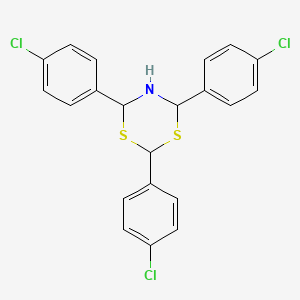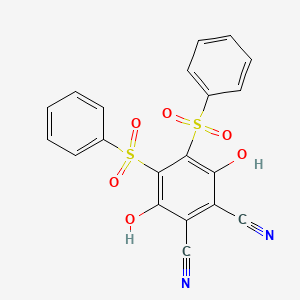
2H-Tetrazole, 2-acetyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Tetrazole, 2-acetyl-5-phenyl- is a derivative of tetrazole, a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and pharmaceuticals .
Preparation Methods
The synthesis of 2H-Tetrazole, 2-acetyl-5-phenyl- can be approached through several methods. One common synthetic route involves the reaction of 5-phenyl-1H-tetrazole with acetic anhydride under controlled conditions . Another method includes the use of microwave-assisted reactions involving primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
2H-Tetrazole, 2-acetyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It readily undergoes substitution reactions with electrophiles and nucleophiles, forming various substituted derivatives.
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2H-Tetrazole, 2-acetyl-5-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2H-Tetrazole, 2-acetyl-5-phenyl- involves its interaction with molecular targets through its electron-donating and electron-withdrawing properties. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor-ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, allowing the compound to penetrate cell membranes more easily .
Comparison with Similar Compounds
2H-Tetrazole, 2-acetyl-5-phenyl- can be compared with other tetrazole derivatives such as:
1H-Tetrazole: Similar in structure but differs in the position of the nitrogen atoms.
5-Phenyl-1H-tetrazole: A precursor in the synthesis of 2H-Tetrazole, 2-acetyl-5-phenyl-.
2H-Tetrazole-5-carboxylic acid, 2-phenyl-: Another derivative with different functional groups.
The uniqueness of 2H-Tetrazole, 2-acetyl-5-phenyl- lies in its specific acetyl and phenyl substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
21135-12-6 |
|---|---|
Molecular Formula |
C9H8N4O |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
1-(5-phenyltetrazol-2-yl)ethanone |
InChI |
InChI=1S/C9H8N4O/c1-7(14)13-11-9(10-12-13)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
YOJISFVXJZLEKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1N=C(N=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)


![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)



![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)




![2-[2-(4-Nitrophenyl)hydrazinylidene]propanal](/img/structure/B14714403.png)
